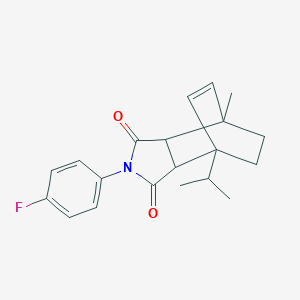
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one, also known as CHA, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of triazine compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves its binding to the active site of ADA, thereby inhibiting its activity. This leads to an increase in adenosine levels, which in turn activates adenosine receptors and leads to various physiological effects.
Biochemical and Physiological Effects
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and neuroprotective effects, as well as potential use in the treatment of various diseases such as Parkinson's disease, multiple sclerosis, and ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one in lab experiments is its potency as an ADA inhibitor. This allows for the efficient inhibition of ADA activity and the subsequent increase in adenosine levels. However, one of the limitations is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
For research include its potential use in the treatment of various diseases and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis method of 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one involves the reaction of cyclohexylamine with cyanuric chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to obtain 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one. The process is shown in the following equation:
Cyanuric chloride + Cyclohexylamine + Triethylamine → 5-(cyclohexylamino)-2H-1,2,4-triazin-3-one + Triethylammonium chloride
Applications De Recherche Scientifique
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one has been extensively studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. It has been found to be a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA leads to an increase in adenosine levels, which has been linked to various physiological effects such as anti-inflammatory and neuroprotective effects.
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(cyclohexylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H14N4O/c14-9-12-8(6-10-13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
Clé InChI |
KLKYUOSRXFXDKV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
SMILES canonique |
C1CCC(CC1)NC2=NC(=O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![2-methyl-N-[[1-(4-methylpiperidin-1-yl)cyclohexyl]methyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241108.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)


![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)
![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)
